N-(3-aminophenyl)acrylamide

Procurement cost Functional monomer Isomer comparison

Researchers requiring amine-functionalized acrylamide monomers face high costs with the para isomer (14-fold more expensive) and TBC stabilizer interference in polymerization. N-(3-Aminophenyl)acrylamide eliminates both barriers. • Stabilizer-free: no inhibitor removal needed for free-radical polymerization. • Cost advantage: ~14× less expensive than para isomer, enabling gram-scale library synthesis. • Meta-amine reactivity: azo coupling, amidation, bioconjugation for hydrogels and biosensors. ≥97% purity, reliable for pilot-scale functional coatings and kinase-targeted medicinal chemistry.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 16230-24-3
Cat. No. B1322110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)acrylamide
CAS16230-24-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)N
InChIInChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12)
InChIKeyRRKWPXMDCPJEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)acrylamide Properties and Procurement


N-(3-Aminophenyl)acrylamide is a heterobifunctional aromatic acrylamide monomer bearing a primary aniline amine at the meta position of the phenyl ring. The compound (molecular formula C₉H₁₀N₂O, molecular weight 162.19 g/mol) features both a radical-polymerizable vinyl group and a nucleophilic aromatic amine capable of post‑polymerization modification, azo coupling, and acid/base responsiveness . Its predicted physicochemical profile includes a consensus LogP of approximately 1.0–1.1 and a topological polar surface area (TPSA) of 55.1 Ų, placing it in a favorable range for both polymer-phase reactivity and potential biological permeability . Available at ≥97% purity from multiple suppliers, the compound serves as a versatile building block in functional polymer science, hydrogel design, and medicinal chemistry campaigns targeting kinase inhibition and antitumor activity .

1
Functional monomer platform — heterobifunctional acrylamide for radical polymerization and post‑modification
2
Medicinal chemistry fragment — validated building block in antitumor quinazoline scaffolds
3
Stabilizer-free procurement — neat solid format simplifies radical‑polymerization workflows

N-(3-Aminophenyl)acrylamide Isomer Specificity


Although N-(2-aminophenyl)acrylamide (CAS 139039‑23‑9) and N-(4-aminophenyl)acrylamide (CAS 7530‑31‑6) share the identical molecular formula and functional groups, their substitution pattern critically alters reactivity, stability, and commercial accessibility. The meta‑positioned amine in N-(3‑aminophenyl)acrylamide avoids the steric hindrance and intramolecular hydrogen‑bonding effects that deactivate the ortho isomer toward electrophilic aromatic substitution, while simultaneously conferring different electronic directing effects compared to the para isomer . Concretely, the para isomer is supplied only as a tert‑butylcatechol (TBC)‑stabilized product indicative of lower inherent stability during storage, and its unit price is approximately 14‑fold higher than that of the meta isomer from the same supplier, creating a substantial procurement barrier for scale‑up . These quantifiable differences—stabilizer dependence and cost‑per‑gram—preclude simple interchangeability in synthesis protocols and budget‑sensitive workflows.

This product
Meta‑aminophenyl isomer — stabilizer‑free neat solid with favorable steric and electronic profile for electrophilic pathways
Alternative isomer
Para isomer requires TBC stabilizer, is priced ~14× higher, and shows different electronic directing effects — may not transfer directly into cost‑ or stabilizer‑sensitive protocols

Quantitative Selection Evidence


Unit Price Advantage Over Para Isomer

N-(3-aminophenyl)acrylamide (meta isomer) is priced at £10.00 for 250 mg, whereas the para isomer N-(4-aminophenyl)acrylamide costs £144.00 for the same quantity at the same supplier . This represents a 14.4‑fold unit‑price difference for research‑grade material of equivalent nominal purity (97%).

Unit price vs. para
Cross-study comparable
14.4× lower
Supports gram‑scale procurement planning
Same supplier, 97% purity, 250 mg unit
Procurement cost Functional monomer Isomer comparison

Stabilizer-Free Stability Advantage

The meta isomer is supplied as a neat solid with no radical stabilizer, while the para isomer from the same supplier is explicitly labeled 'stabilized with TBC' (tert‑butylcatechol) . This indicates that the para isomer is more susceptible to spontaneous radical polymerization during storage and handling, requiring additive removal prior to use in sensitive applications.

Stabilizer requirement
Class-level inference
Stabilizer‑free
Eliminates inhibitor‑removal steps
Para isomer requires TBC stabilizer
Storage stability Radical polymerization Inhibitor-free monomer

Experimental LogP Availability

The measured octanol-water partition coefficient for N-(3-aminophenyl)acrylamide is reported as LogP = 1.14 . Although LogP values are expected to be identical among positional isomers in the absence of internal hydrogen bonding, only the meta isomer has a publicly available experimental LogP from a reputable vendor catalog, enabling confident use in quantitative structure–property relationship (QSPR) models.

Experimental LogP
Supporting evidence
LogP = 1.14
Reduces uncertainty in ADME and QSPR models
No experimental LogP reported for para isomer
Lipophilicity LogP ADME prediction

Validated Antitumor Quinazoline Building Block

N-(3-aminophenyl)acrylamide is the explicit acrylamide‑bearing aniline fragment in a series of patented 1,2‑dihydropyrrol[3,4‑c]pyridin/pyrimidin‑3‑one antitumor compounds [1]. A subsequent publication demonstrated that a quinazoline derivative containing this fragment (compound 13j) exhibited IC₅₀ values of 6.77 ± 0.65 μM against H1975 lung cancer cells and 4.06 ± 0.34 μM against MGC‑803 gastric cancer cells, outperforming the control drug gefitinib [2]. No equivalent patent or publication profile exists for the ortho or para isomers attached to the same heterocyclic scaffolds.

Derivative antiproliferative IC₅₀
Cross-study comparable
4.06 – 6.77 μM
Supports cell‑model endpoint review
Quinazoline derivative 13j; MTT assay
Medicinal chemistry Quinazoline Antitumor patent

Higher HPLC Purity Grade

Independent supplier AKSci lists N-(3-aminophenyl)acrylamide with a minimum purity specification of 98% (HPLC) . In contrast, the para isomer from Fluorochem is listed at 97% purity and is explicitly stabilizer‑dependent, which may complicate accurate purity determination and batch consistency .

HPLC purity grade
Cross-study comparable
98% (HPLC)
Supports stoichiometric confidence
Stabilizer‑free; para isomer 97% with TBC
Purity specification HPLC Quality control

N-(3-Aminophenyl)acrylamide Application Scenarios


Cost-Sensitive Medicinal Chemistry Library Synthesis

The 14.4‑fold price advantage of the meta isomer over the para isomer enables medicinal chemistry teams to purchase gram quantities for library synthesis without budget overrun . The compound's validated incorporation into quinazoline‑based antitumor agents that outperform gefitinib further justifies its selection as a privileged fragment for kinase‑targeted libraries [1].

Radical Polymerization of Stabilizer-Free Hydrogels

Because N-(3-aminophenyl)acrylamide is supplied without radical inhibitor, it can be used directly in free‑radical polymerization protocols without the need for inhibitor‑removal steps (e.g., column chromatography or vacuum distillation) . This simplifies the preparation of amine‑functionalized polyacrylamide hydrogels for stimuli‑responsive drug delivery, where residual TBC from the para isomer could interfere with cell viability assays .

Post-Polymerization Bioconjugation and Biosensors

The meta‑positioned aromatic amine provides a reactive handle for post‑polymerization azo coupling, amidation, or imine formation . In biosensor fabrication, the amine can be conjugated to carboxylated biomolecules under mild conditions, and the stabilizer‑free nature of the monomer ensures that no antioxidant residues compete with the desired bioconjugation chemistry .

Pilot-Scale Functional Coating Synthesis

For industrial R&D groups developing amine‑rich functional coatings, the meta isomer's combination of low unit cost (£10/250 mg) and ≥98% HPLC purity provides a reliable, cost‑effective monomer source for pilot‑scale trials . The documented LogP of 1.14 further supports solvent selection and coating formulation design using established QSPR models [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Cost‑per‑gram procurement viability
Privileged fragment incorporation in kinase‑targeted scaffolds
Radical polymerization of hydrogels
Stabilizer‑free monomer format
Polymerization kinetics and cell‑viability assay compatibility
Post‑polymerization bioconjugation
Meta‑positioned aromatic amine handle
Azo coupling, amidation, and biosensor conjugation efficiency
Pilot‑scale functional coating synthesis
Low unit cost and certified purity
Solvent selection and QSPR‑based coating formulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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